

Potential off-target effects of CH6953755 and how to control for them

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Compound of Interest		
Compound Name:	CH6953755	
Cat. No.:	B10824790	Get Quote

Technical Support Center: CH6953755

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective YES1 kinase inhibitor, **CH6953755**.

Frequently Asked Questions (FAQs)

Q1: What is **CH6953755** and what is its primary target?

A1: **CH6953755** is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. It has an IC50 of 1.8 nM for YES1 and demonstrates antitumor activity in cancers with YES1 gene amplification.

Q2: What is the mechanism of action of CH6953755?

A2: **CH6953755** functions by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), which is a critical step for its kinase activity. Inhibition of YES1 activity by **CH6953755** has been shown to suppress the nuclear translocation and transcriptional activity of Yesassociated protein 1 (YAP1), a key downstream effector in the Hippo signaling pathway.

Q3: How selective is **CH6953755**?

A3: **CH6953755** is highly selective for YES1, particularly when compared to other SRC family kinases and multi-kinase inhibitors like dasatinib and bosutinib. For detailed inhibitory activity against a panel of kinases, please refer to the data table below.



Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

- Possible Cause 1: Off-target effects. While CH6953755 is highly selective, at higher concentrations it may inhibit other kinases.
 - Solution: Refer to the kinase selectivity profile below to identify potential off-target kinases.
 If a potential off-target is expressed in your cell line, consider using a structurally unrelated YES1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
 Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of YES1 can help differentiate between on-target and off-target effects.
- Possible Cause 2: Low or absent YES1 expression in the cell model. The efficacy of CH6953755 is dependent on the presence and activity of YES1.
 - Solution: Confirm YES1 expression and phosphorylation (activity) in your cell line using Western blotting.
- Possible Cause 3: Suboptimal inhibitor concentration.
 - Solution: Perform a dose-response experiment to determine the optimal concentration of CH6953755 for your specific cell line and assay.

Issue 2: Difficulty in confirming target engagement (inhibition of YES1 phosphorylation).

- Possible Cause 1: Inefficient cell lysis or sample preparation.
 - Solution: Ensure you are using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of YES1.
- Possible Cause 2: Antibody issues.
 - Solution: Use a validated antibody for phosphorylated YES1 (pY426) and total YES1.
 Titrate the antibody concentration and optimize incubation times for your Western blot protocol.





Quantitative Data

Table 1: Kinase Inhibitory Activity of CH6953755



YES1 1.8 SRC >1000 FYN >1000 LYN >1000 ABL1 >1000 ALK >1000 AKT1 >1000 AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 FGFR1 >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	Kinase	IC50 (nM)
FYN >1000 LYN >1000 LCK >1000 ABL1 >1000 ALK >1000 AKT1 >1000 AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 FGFR1 >1000 IGF1R >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 PDGFRB >1000	YES1	1.8
LYN >1000 LCK >1000 ABL1 >1000 ALK >1000 AKT1 >1000 BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 FGFR1 >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 PDGFRB >1000	SRC	>1000
LCK >1000 ABL1 >1000 ALK >1000 AKT1 >1000 AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 MEK1 >1000 PDGFRB >1000	FYN	>1000
ABL1 >1000 ALK >1000 AKT1 >1000 AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 PDGFRB >1000	LYN	>1000
ALK >1000 AKT1 >1000 AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 PDGFRB >1000	LCK	>1000
AKT1 >1000 AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 FGFR1 >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	ABL1	>1000
AURKA >1000 BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 FGFR1 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 PDGFRB >1000	ALK	>1000
BRAF >1000 CDK2 >1000 EGFR >1000 ERBB2 >1000 FGFR1 >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	AKT1	>1000
CDK2 >1000 EGFR >1000 ERBB2 >1000 FGFR1 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	AURKA	>1000
EGFR >1000 ERBB2 >1000 FGFR1 >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	BRAF	>1000
ERBB2 >1000 FGFR1 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	CDK2	>1000
FGFR1 >1000 IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	EGFR	>1000
IGF1R >1000 INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	ERBB2	>1000
INSR >1000 JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	FGFR1	>1000
JAK2 >1000 KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	IGF1R	>1000
KDR (VEGFR2) >1000 KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	INSR	>1000
KIT >1000 MEK1 >1000 MET >1000 PDGFRB >1000	JAK2	>1000
MEK1 >1000 MET >1000 PDGFRB >1000	KDR (VEGFR2)	>1000
MET >1000 PDGFRB >1000	KIT	>1000
PDGFRB >1000	MEK1	>1000
	MET	>1000
PIK3CA >1000	PDGFRB	>1000
	PIK3CA	>1000



RET	>1000
ROCK1	>1000
SYK	>1000
TIE2	>1000
TRKA	>1000
(and other kinases with >1000 nM IC50)	>1000

Data summarized from Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols Protocol 1: Western Blot for YES1 and YAP1 Phosphorylation

1. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate proteins on an 8-10% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C with gentle agitation.
- Rabbit anti-phospho-YES1 (Tyr426) (1:1000)
- Mouse anti-YES1 (1:1000)
- Rabbit anti-phospho-YAP (Ser127) (1:1000)



- Mouse anti-YAP (1:1000)
- Mouse anti-β-actin (1:5000)
- · Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize bands using an ECL detection reagent.

Protocol 2: CRISPR/Cas9-Mediated Knockout of YES1

- 1. gRNA Design and Cloning:
- Design two to three gRNAs targeting an early exon of the human YES1 gene using a CRISPR design tool.
- Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
- 2. Transfection:
- Transfect the gRNA/Cas9 plasmids into your target cancer cell line using a suitable transfection reagent.
- 3. Single-Cell Cloning:
- 48 hours post-transfection, sort GFP-positive cells into a 96-well plate for single-cell cloning using fluorescence-activated cell sorting (FACS).
- 4. Knockout Validation:
- Expand single-cell clones.
- Screen for YES1 knockout by Western blotting and confirm by Sanger sequencing of the targeted genomic region.

Protocol 3: Rescue Experiment

- 1. Generation of a Drug-Resistant YES1 Mutant:
- Introduce a gatekeeper mutation (e.g., T348M) into the wild-type YES1 cDNA by sitedirected mutagenesis. This mutation is known to confer resistance to some kinase inhibitors.





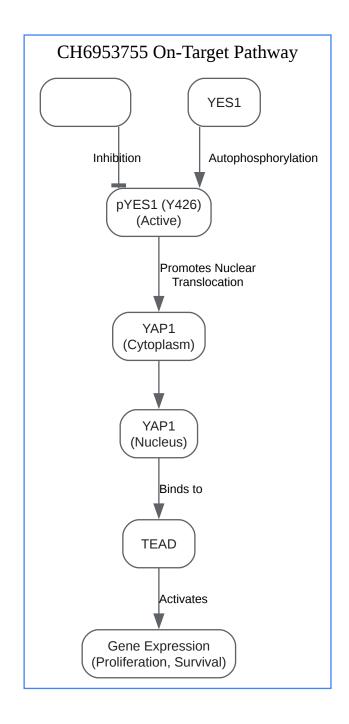


2. Stable Cell Line Generation:

- Clone the wild-type YES1 and the drug-resistant YES1 mutant into a lentiviral expression vector.
- Produce lentiviral particles and transduce the YES1 knockout cells (generated in Protocol 2).
- Select for stably transduced cells.
- 3. Phenotypic Assay:
- Treat the parental, YES1 knockout, wild-type YES1 rescue, and drug-resistant YES1 rescue cell lines with a dose range of **CH6953755**.
- Assess the cellular phenotype of interest (e.g., cell viability, migration).
- A successful rescue will show that the phenotype is reversed in the wild-type YES1 rescue
 cells but not in the drug-resistant YES1 rescue cells at concentrations that inhibit the wildtype protein.

Visualizations

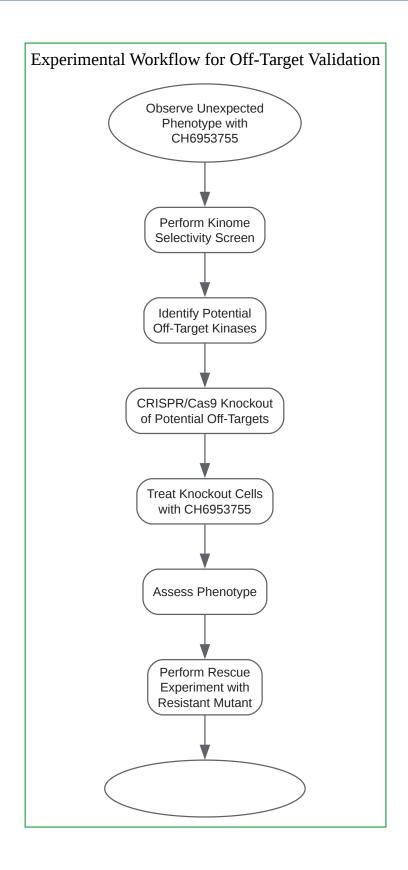




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Caption: On-target signaling pathway of CH6953755.

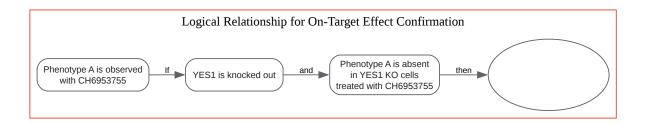




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Caption: Workflow for validating potential off-target effects.





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Caption: Logic for confirming on-target effects of CH6953755.

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